molecular formula C18H19ClN2O2S2 B296122 N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid

N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid

Katalognummer B296122
Molekulargewicht: 394.9 g/mol
InChI-Schlüssel: LSRZSDKWRMQECX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid, also known as CBT-1, is a novel compound that has been developed as a potential therapeutic agent for various neurological disorders. This compound has been found to exhibit a wide range of pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects.

Wirkmechanismus

The exact mechanism of action of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is not fully understood, but it is believed to act as a partial agonist at the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This action may be responsible for the anxiolytic and antidepressant effects of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is its selectivity for the GABA-A receptor, which makes it a potentially safer and more effective therapeutic agent compared to other drugs that target multiple neurotransmitter systems. However, the limitations of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid include its poor solubility in water and its relatively short half-life, which may limit its effectiveness in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid. One area of interest is the potential use of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid in the treatment of post-traumatic stress disorder (PTSD), which is a debilitating condition that affects millions of people worldwide. Another potential direction is the development of more potent and selective analogs of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid, which may have improved pharmacological properties and a wider range of therapeutic applications.
In conclusion, N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is a novel compound that has shown promise as a potential therapeutic agent for various neurological disorders. Its selective action at the GABA-A receptor and its ability to modulate multiple neurotransmitter systems make it a unique and potentially valuable addition to the arsenal of drugs used to treat anxiety, depression, and other related conditions. Further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid and to explore its potential therapeutic applications in clinical settings.

Synthesemethoden

The synthesis of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid involves a multi-step process that includes the condensation of 4-chlorobenzenesulfonyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with ethyl carbamate and thiourea. The final product is obtained by acid hydrolysis of the ethyl ester group.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Several preclinical studies have demonstrated the anxiolytic and antidepressant effects of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid in animal models, suggesting its potential use in the treatment of anxiety and depression.

Eigenschaften

Molekularformel

C18H19ClN2O2S2

Molekulargewicht

394.9 g/mol

IUPAC-Name

ethyl 2-[(4-chlorophenyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H19ClN2O2S2/c1-2-23-17(22)15-13-5-3-4-6-14(13)25-16(15)21-18(24)20-12-9-7-11(19)8-10-12/h7-10H,2-6H2,1H3,(H2,20,21,24)

InChI-Schlüssel

LSRZSDKWRMQECX-UHFFFAOYSA-N

Isomerische SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)Cl

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)Cl

Kanonische SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.